molecular formula C9H9N5O4S B3491962 5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole

5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole

Cat. No.: B3491962
M. Wt: 283.27 g/mol
InChI Key: GVLZCUUZRCAJLF-UHFFFAOYSA-N
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Description

The compound “5-(methylsulfonyl)-2-(4-nitrobenzyl)-2H-tetrazole” likely contains a tetrazole ring, a methylsulfonyl group, and a 4-nitrobenzyl group. Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . The methylsulfonyl group is a sulfur-containing group, and the 4-nitrobenzyl group consists of a benzene ring with a nitro group and a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely show the tetrazole ring, with the methylsulfonyl group and the 4-nitrobenzyl group attached. The exact structure would depend on the specific locations of these groups on the tetrazole ring .


Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions, including substitution and addition reactions . The presence of the nitro group could make the compound more reactive, as nitro groups are electron-withdrawing and can activate the benzene ring towards electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the nitro group could increase the compound’s reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some tetrazole derivatives are used in medicinal chemistry due to their biological activity .

Safety and Hazards

As with any chemical compound, handling “5-(methylsulfonyl)-2-(4-nitrobenzyl)-2H-tetrazole” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of tetrazole derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could explore the potential biological activity of this compound and its possible applications.

Properties

IUPAC Name

5-methylsulfonyl-2-[(4-nitrophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4S/c1-19(17,18)9-10-12-13(11-9)6-7-2-4-8(5-3-7)14(15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZCUUZRCAJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN(N=N1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 2
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 3
Reactant of Route 3
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 4
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 5
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 6
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole

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